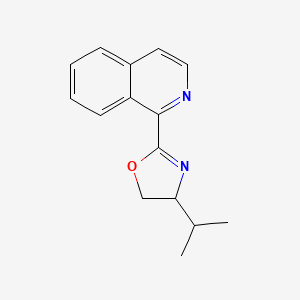

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both isoquinoline and oxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of isoquinoline derivatives with β-hydroxy amides under cyclodehydration conditions using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, leading to the formation of the oxazoline ring, which can then be oxidized to the oxazole ring using manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the rapid synthesis and oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The oxazoline ring can be oxidized to an oxazole ring using oxidizing agents like manganese dioxide.

Substitution: Electrophilic substitution reactions can occur on the isoquinoline ring due to the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Scientific Research Applications

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an H1-antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria.

Biological Studies: The compound’s structure makes it a candidate for studying interactions with biological targets such as receptors and enzymes.

Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. As an H1-antihistamine, it binds to histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms . The compound’s oxazole ring may also interact with other biological pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline moiety and exhibits diverse biological activities.

Oxazole Derivatives: Compounds like 4,5-dihydro-4,4-dimethyl-2-oxazoline are structurally similar and have been studied for their biological activities.

Uniqueness

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its combination of isoquinoline and oxazole moieties, which may confer distinct biological activities and pharmacological properties .

Biological Activity

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C15H16N2O |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | (4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

| PubChem CID | 122398598 |

Biological Activity Overview

Research indicates that derivatives of oxazole, including the compound , exhibit various biological activities, such as:

- Antimicrobial Activity : Oxazole derivatives have shown promising antibacterial properties. Studies indicate that compounds similar to this compound can inhibit bacterial growth effectively against both susceptible and multidrug-resistant strains .

- Antiviral Activity : Some isoquinoline derivatives have demonstrated significant inhibitory effects against HIV integrase with IC50 values less than 5.96 μM . The structural similarity of these compounds suggests potential antiviral applications for 2-Isoquinolin-1-yl derivatives.

- Antiparasitic Activity : Research has shown that certain oxazole-based compounds can inhibit the growth of Plasmodium falciparum, indicating potential use in antimalarial therapies .

Case Study 1: Antibacterial Efficacy

A study conducted on various oxazole derivatives highlighted that compounds similar to 2-Isoquinolin-1-yl showed enhanced antibacterial activity against Gram-positive bacteria. Specifically, they were found to be more effective than traditional antibiotics like sparfloxacin against resistant strains .

Case Study 2: Antiviral Potential

In a recent investigation into the synthesis of isoquinoline-based HIV inhibitors, several compounds were identified with low cytotoxicity and significant antiviral activity. The study emphasized the importance of structural modifications that could enhance efficacy while minimizing toxicity .

Case Study 3: Antiparasitic Action

Another study focused on the synthesis of oxazole derivatives and their effects on Plasmodium falciparum. The findings indicated that certain modifications could lead to increased potency against malaria parasites without toxicity to human cells .

Discussion

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its structural features allow for various modifications that could enhance its pharmacological profiles.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3 |

InChI Key |

OMIXBHKYBIDFKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.